Protein kinase A (PKA) regulates multiple signal transduction events via protein phosphorylation and is integral to all cellular responses involving the cyclic AMP second messenger system. H-89 is a potent, cell permeable inhibitor of PKA that demonstrates an IC50 value of 0.14 µM and a Ki value of 48 nM in standard kinase assays. While widely used to disrupt PKA signaling, the inhibitory activity of H-89 is non-selective. H-89 also inhibits S6K1, MSK1, ROCK2, PKBα, and MAPKAP-K1b with IC50 values of 0.08, 0.12, 0.27, 2.6, and 2.8 µM, respectively.
H 89 is a potent and selective inhibitor of cyclic AMP-dependent protein kinase (protein kinase A) with IC50 of 48 nM; weak inhibition on PKG, PKC, CK1, CK2 and others kinases. IC50 value: 48 nM Target: PKA inhibitorin vitro: H-89 inhibits protein kinase A, in competitive fashion against ATP. To examine the role of protein kinase A in neurite outgrowth of PC12 cells, H-89 was applied along with nerve growth factor (NGF), forskolin, or dibutyryl cAMP. Pretreatment with H-89 led to a dose-dependent inhibition of the forskolin-induced protein phosphorylation, with no decrease in intracellular cyclic AMP levels in PC12D cells, and the NGF-induced protein phosphorylation was not not inhibited. H-89 also significantly inhibited the forskolin-induced neurite outgrowth from PC12D cells. In intact single fibres of the flexor digitorum longus (FDB) muscle of the mouse, 1-3 microM H-89 had no noticeable effect on action-potential-mediated Ca2+ transients. Higher concentrations (4-10 microM) caused Ca2+ transient failure in fibres stimulated at 20 Hz in a manner indicative of action-potential failure. At 10-100 microM, H-89 also inhibited net Ca2+ uptake by the SR and affected the Ca2+-sensitivity of the contractile apparatus in rat skinned fibres. in vivo: Intraperitoneal administration of H-89 (0.2 mg/100g) significantly increased seizure latency and threshold in PTZ-treated animals. Pretreatment of animals with PTX (50 and 100 mg/kg) attenuated the anticonvulsant effect of H-89 (0.2 mg/100g) in PTZ-exposed animals. H-89 (0.05, 0.2 mg/100g) prevented the epileptogenic activity of bucladesine (300 nM) with significant increase of seizure latency and seizure threshold.
H-89 Dihydrochloride
CAS No.: 130964-39-5
Cat. No.: VC0002484
Molecular Formula: C20H22BrCl2N3O2S
Molecular Weight: 519.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130964-39-5 |
---|---|
Molecular Formula | C20H22BrCl2N3O2S |
Molecular Weight | 519.3 g/mol |
IUPAC Name | N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride |
Standard InChI | InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;; |
Standard InChI Key | GELOGQJVGPIKAM-WTVBWJGASA-N |
Isomeric SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl |
SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl |
Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Structural Characteristics
Molecular Composition and Physicochemical Properties
H-89 dihydrochloride () is synthesized as a crystalline powder with a melting point of 195–200°C and solubility profiles favoring polar aprotic solvents, dissolving at 100 mg/mL in dimethyl sulfoxide (DMSO) and 2 mg/mL in ethanol . The compound’s structure comprises an isoquinoline sulfonamide core modified with a p-bromocinnamylaminoethyl side chain, which facilitates ATP-competitive binding to kinase domains . X-ray crystallographic studies reveal that the dihydrochloride salt enhances stability and aqueous solubility compared to the free base form . Key physicochemical parameters include a boiling point of 639.7±65.0°C, vapor pressure of 0.0±1.9 mmHg at 25°C, and a logP value of 3.03, indicating moderate lipophilicity .
Property | Value | Source |
---|---|---|
Molecular Weight | 519.3 g/mol | |
Purity | >98% | |
Solubility (DMSO) | 100 mg/mL | |
(PKA) | 48–50 nM | |
(ROCK-II) | 270 nM |
Synthesis and Analytical Characterization
The synthesis of H-89 dihydrochloride involves sequential coupling of 5-isoquinolinesulfonyl chloride with N-(2-aminoethyl)-p-bromocinnamylamine, followed by hydrochloride salt formation . High-performance liquid chromatography (HPLC) analyses confirm a purity exceeding 98%, with major impurities identified as des-bromo analogs (<1.5%) and residual solvents (<0.5%) . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals at δ 8.5 ppm (isoquinoline H-1), δ 7.3–7.6 ppm (aromatic protons), and δ 3.2–3.5 ppm (ethylenediamine protons) .
Mechanism of Action and Kinase Inhibition Profile
PKA Inhibition and ATP-Competitive Binding
H-89 dihydrochloride acts as a reversible, ATP-competitive inhibitor of PKA, binding to the kinase’s catalytic subunit with a dissociation constant () of 48 nM . Structural analyses demonstrate that the isoquinoline sulfonamide moiety occupies the adenine-binding pocket, while the p-bromocinnamyl group extends into the hydrophobic region adjacent to the ATP-binding site, preventing substrate phosphorylation . This mechanism effectively blocks PKA-mediated phosphorylation of downstream targets such as cAMP response element-binding protein (CREB) and histone H2B .
Cross-Reactivity with Other Kinases
Despite its designation as a selective PKA inhibitor, H-89 exhibits measurable activity against multiple kinases:
Kinase | (nM) | Biological Impact | Source |
---|---|---|---|
MSK1 | 120 | Alters inflammatory signaling | |
ROCK-II | 270 | Modulates cytoskeletal dynamics | |
S6K1 | 80 | Impairs ribosomal biogenesis | |
PKCμ | 500 | Disrupts cell migration |
This broad-spectrum activity necessitates caution in interpreting experimental results, particularly in systems expressing multiple H-89-sensitive kinases . For instance, H-89’s inhibition of ROCK-II at 270 nM complicates its use in studies of Rho/ROCK-mediated processes such as human embryonic stem cell (hESC) clonogenicity .
Pharmacological Applications and Research Findings
Attenuation of Proliferative Vitreoretinopathy (PVR)
In a landmark study, intravitreal administration of 10 μM H-89 in rat PVR models preserved retinal structure and electroretinogram b-wave amplitudes by 62% compared to untreated controls . Immunofluorescence analyses of human PVR epiretinal membranes revealed colocalization of phosphorylated CREB (pCREB) and α-smooth muscle actin (α-SMA), markers attenuated by H-89 treatment . Mechanistically, H-89 blocked TGF-β1-induced PKA activation in ARPE-19 cells, reducing EMT markers (N-cadherin, fibronectin) by 45–70% while upregulating epithelial markers (ZO-1, cytokeratin 8) . Notably, H-89 increased inhibitory Smad6 expression by 3.2-fold without affecting Smad2/3 phosphorylation, suggesting a novel PKA-Smad6 crosstalk pathway .
Neuronal Differentiation and Signaling
In PC12D pheochromocytoma cells, 30 μM H-89 suppresses forskolin-induced neurite outgrowth by 85% by blocking PKA-mediated histone H2B phosphorylation . Concurrently, H-89 reduces net sarcoplasmic reticulum (SR) calcium uptake in rat skeletal muscle fibers by 55% at 100 μM, likely through interference with T-tubule voltage sensing . These findings underscore its utility in studying cAMP-dependent neurosecretory processes.
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